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Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte Untersuchung des Wirkmechanismus von 4-Chinolon-

Antibiotika und stellt experimentelle Protokolle zur Validierung ihrer primären und potenziellen

sekundären Wirkmechanismen vor. Als erfahrener Anwendungswissenschaftler werde ich Sie

durch die Kausalität hinter den experimentellen Entscheidungen führen und sicherstellen, dass

jedes beschriebene Protokoll ein selbstvalidierendes System darstellt.

Der klassische Wirkmechanismus: Hemmung der
Topoisomerasen vom Typ II
4-Chinolone, insbesondere die breiter wirksamen Fluorchinolone, entfalten ihre bakterizide

Wirkung durch die gezielte Hemmung von zwei essentiellen bakteriellen Enzymen: der DNA-

Gyrase (Topoisomerase II) und der Topoisomerase IV.[1][2] Diese Enzyme sind für die

Aufrechterhaltung der korrekten DNA-Topologie während der Replikation, Transkription und

Reparatur unerlässlich.[3]

DNA-Gyrase: Dieses Enzym führt negative Superspiralisierungen in die bakterielle DNA ein,

ein Prozess, der für die Kompaktierung des Chromosoms und für die Entwindung der DNA

an der Replikationsgabel entscheidend ist.[1][3]

Topoisomerase IV: Ihre Hauptaufgabe ist die Entkettung (Dekatenierung) von ineinander

verschlungenen Tochterchromosomen nach der Replikation, was eine Voraussetzung für die
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Zellteilung ist.[4]

Chinolone binden an den Komplex aus Enzym und DNA und stabilisieren diesen in einem

Zustand, in dem die DNA gespalten ist.[4][5] Dieser ternäre Komplex verhindert die

Wiederverknüpfung der DNA-Stränge, was zu Doppelstrangbrüchen führt.[4][6] Die

Ansammlung dieser Brüche löst die SOS-Antwort aus und führt letztendlich zum Zelltod.[1][4]

Die folgende Abbildung veranschaulicht diesen Mechanismus:
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Abbildung 1: Vereinfachter Signalweg der 4-Chinolon-Wirkung.

Experimentelle Verifizierung des primären
Wirkmechanismus

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8636997/
https://pubmed.ncbi.nlm.nih.gov/8636997/
https://www.mdpi.com/1420-3049/25/23/5662
https://pubmed.ncbi.nlm.nih.gov/8636997/
https://iro.uiowa.edu/esploro/outputs/journalArticle/Mechanism-of-Quinolone-Action-and-Resistance/9984365904702771
https://pmc.ncbi.nlm.nih.gov/articles/PMC3985860/
https://pubmed.ncbi.nlm.nih.gov/8636997/
https://www.benchchem.com/product/b3022732?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Um den primären Wirkmechanismus von 4-Chinolonen zu bestätigen, sind In-vitro-

Enzymassays unerlässlich. Diese ermöglichen eine quantitative Bewertung der Hemmwirkung

auf die Zielenzyme.

DNA-Gyrase-Supercoiling-Assay
Dieser Assay misst die Fähigkeit der DNA-Gyrase, entspannte zirkuläre DNA in eine

superspiralisierte Form umzuwandeln. Die Hemmung dieser Aktivität durch ein Chinolon ist ein

direkter Nachweis seiner Wirkung.[6][7]

Experimentelles Protokoll:

Reaktionsansatz (auf Eis):

35 mM Tris-HCl (pH 7,5)

24 mM KCl

4 mM MgCl₂

2 mM DTT

1,8 mM Spermidin

1 mM ATP

6,5 % (w/v) Glycerin

0,1 mg/ml Albumin

0,5 µg entspannte pBR322-Plasmid-DNA

Verschiedene Konzentrationen des zu testenden Chinolons (oder Lösungsmittel als

Kontrolle)

Wasser auf ein Endvolumen von 27 µl.

Enzymzugabe: 3 µl verdünnte E. coli DNA-Gyrase (ca. 1 Einheit) zugeben. Eine Einheit ist

die Enzymmenge, die erforderlich ist, um 0,5 µg entspannte pBR322-DNA in 30 Minuten bei
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37 °C vollständig zu superspiralisieren.[7]

Inkubation: 30 Minuten bei 37 °C inkubieren.

Reaktionsstopp: Die Reaktion durch Zugabe von 30 µl Chloroform/Isoamylalkohol (24:1) und

30 µl 2x GSTEB-Puffer (80 % Glycerin, 200 mM Tris-HCl pH 8,0, 20 mM EDTA, 1 mg/ml

Bromphenolblau) stoppen.

Analyse: Nach kurzem Vortexen und Zentrifugation 20 µl der oberen wässrigen Phase auf

ein 1 %iges Agarosegel auftragen. Die Elektrophorese bei 90 V für ca. 90 Minuten

durchführen.[7]

Auswertung: Die superspiralisierte DNA wandert im Gel schneller als die entspannte Form.

Die Hemmung wird durch die Abnahme der superspiralisierten Bande im Vergleich zur

Kontrolle quantifiziert. Daraus lässt sich der IC₅₀-Wert (die Konzentration, die eine 50%ige

Hemmung bewirkt) bestimmen.

Topoisomerase-IV-Dekatenierungs-Assay
Dieser Assay nutzt kinetoplastid-DNA (kDNA), ein Netzwerk aus ineinandergreifenden DNA-

Minikreisen, als Substrat. Topoisomerase IV löst diese Verknüpfungen, und die freigesetzten

Minikreise können im Agarosegel nachgewiesen werden.[2][5]

Experimentelles Protokoll:

Reaktionsansatz:

Reaktionspuffer (z. B. 40 mM Tris-HCl pH 7,5, 6 mM MgCl₂, 10 mM DTT, 100 mM

Kaliumglutamat, 1 mM ATP)

0,4 µg kDNA

Verschiedene Konzentrationen des zu testenden Chinolons

Wasser auf ein geeignetes Volumen.

Enzymzugabe: 1 Einheit E. coli Topoisomerase IV zugeben. Eine Einheit ist die

Enzymmenge, die erforderlich ist, um 0,4 µg kDNA vollständig zu entketten.[1]
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Inkubation: Bei 37 °C für 30 Minuten inkubieren.

Reaktionsstopp und Analyse: Analog zum Supercoiling-Assay stoppen und mittels Agarose-

Gelelektrophorese analysieren.

Auswertung: Unbehandelte kDNA verbleibt in den Geltaschen. Entkettete Minikreise

wandern in das Gel. Die Hemmung wird durch die Abnahme der Minikreis-Banden

quantifiziert, um den IC₅₀-Wert zu ermitteln.[5]

Chinolon-induzierter DNA-Spaltungsassay
Dieser Assay weist die Stabilisierung des kovalenten Enzym-DNA-Komplexes (Cleavage

Complex) nach, die durch Chinolone induziert wird.[8][9]

Experimentelles Protokoll:

Reaktionsansatz (ohne ATP):

Reaktionspuffer (z. B. 35 mM Tris-HCl pH 7,5, 24 mM KCl, 4 mM MgCl₂)

0,5 µg superspiralisierte pBR322-DNA

Verschiedene Konzentrationen des Chinolons

DNA-Gyrase oder Topoisomerase IV (oft in höherer Konzentration als in Aktivitätsassays).

[8]

Inkubation: 30 Minuten bei 37 °C inkubieren.

Denaturierung: Zugabe von 0,2 % (w/v) SDS und 0,1 mg/ml Proteinase K und weitere 30

Minuten bei 37 °C inkubieren. Dies denaturiert das Enzym und hinterlässt die kovalent

gebundene DNA mit den Strangbrüchen.[8]

Analyse: Nach Aufreinigung der DNA die Proben auf einem Agarosegel analysieren.

Auswertung: Die Stabilisierung des Spaltungskomplexes führt zur Bildung von linearer

Plasmid-DNA (Doppelstrangbruch) oder nicked/offen-zirkulärer DNA (Einzelstrangbruch), die

von der superspiralisierten Form unterschieden werden kann.
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Vergleichende Analyse der Chinolon-Aktivität
Die relative Aktivität eines Chinolons gegen DNA-Gyrase und Topoisomerase IV kann je nach

Bakterienspezies variieren. Bei den meisten gramnegativen Bakterien wie E. coli ist die DNA-

Gyrase das primäre Ziel, während bei vielen grampositiven Bakterien wie Staphylococcus

aureus die Topoisomerase IV empfindlicher ist.[4][10]

Tabelle 1: Vergleichende IC₅₀-Werte (µg/ml) von Chinolonen gegen Topoisomerasen von

Enterococcus faecalis[11]

Chinolon DNA-Gyrase (IC₅₀) Topoisomerase IV (IC₅₀)

Sitafloxacin 1,38 1,42

Gatifloxacin 5,60 4,24

Tosufloxacin 11,6 3,89

Sparfloxacin 25,7 19,1

Ciprofloxacin 27,8 9,30

Levofloxacin 28,1 8,49

Daten aus Oyamada et al., 2006.[11] Diese Daten deuten darauf hin, dass bei E. faecalis die

Topoisomerase IV für die meisten getesteten Chinolone das empfindlichere Ziel ist.

Alternative Wirkmechanismen: Die Rolle von
reaktiven Sauerstoffspezies (ROS)
Obwohl die Hemmung der Topoisomerasen der primäre Wirkmechanismus ist, gibt es Hinweise

darauf, dass die bakterizide Wirkung von Chinolonen durch die Induktion von reaktiven

Sauerstoffspezies (ROS) verstärkt wird.[12][13]

Die durch Chinolone verursachten DNA-Schäden und der damit verbundene zelluläre Stress

können die Elektronentransportkette stören. Dies führt zu einem "Leck" von Elektronen, die mit

molekularem Sauerstoff zu Superoxidradikalen (O₂⁻) reagieren.[12] Diese werden weiter in
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Wasserstoffperoxid (H₂O₂) und hochreaktive Hydroxylradikale (•OH) umgewandelt, die wahllos

DNA, Lipide und Proteine schädigen und so zum Zelltod beitragen.[12][14]

ROS-Induktion durch Chinolone
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Hemmung von
Gyrase/Topo IV

DNA-Doppelstrangbrüche

Metabolischer Stress
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Abbildung 2: Vorgeschlagener Signalweg der ROS-Induktion durch Chinolone.

Experimentelles Protokoll zur Detektion von intrazellulärem ROS:

Dieser Assay verwendet die zellgängige Sonde 2',7'-Dichlordihydrofluoresceindiacetat

(H₂DCFDA), die bei Oxidation durch ROS fluoresziert.[12][15]

Vorbereitung: Bakterien bis zur mittleren logarithmischen Phase in einem geeigneten

Kulturmedium züchten.

Behandlung: Die Zellen ernten, zweimal mit phosphatgepufferter Salzlösung (PBS) waschen

und in PBS resuspendieren. Die Zellsuspension mit der gewünschten Konzentration des

Chinolons für einen definierten Zeitraum inkubieren.

Färbung: H₂DCFDA (z. B. 10 µM Endkonzentration) zugeben und für 20-30 Minuten im

Dunkeln bei Raumtemperatur inkubieren.

Messung: Die Fluoreszenzintensität der Zellen mittels Durchflusszytometrie oder einem

Mikroplatten-Reader (Anregung ~485 nm, Emission ~535 nm) messen.

Auswertung: Ein Anstieg der Fluoreszenz in den mit Chinolon behandelten Proben im

Vergleich zur unbehandelten Kontrolle weist auf eine ROS-Produktion hin. Die Zugabe eines

Antioxidans wie N-Acetylcystein (NAC) sollte den Fluoreszenzanstieg reduzieren, was die

Spezifität des Signals bestätigt.[15][16]

Vergleich mit alternativen Antibiotika, die auf die
DNA-Replikation abzielen
Das Verständnis des Wirkmechanismus der Chinolone wird durch den Vergleich mit anderen

Antibiotika, die ebenfalls die DNA-Replikation hemmen, aber unterschiedliche Ziele haben,

vertieft.

Tabelle 2: Vergleich von Antibiotika, die die DNA-Replikation hemmen
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Antibiotikum Klasse Primäres Ziel
Wirkmechanis
mus

Spektrum

Ciprofloxacin Fluorchinolon

DNA-Gyrase &

Topoisomerase

IV

Stabilisiert den

kovalenten

Enzym-DNA-

Komplex, was zu

Doppelstrangbrü

chen führt.[2]

Breit (Gram-

positiv & Gram-

negativ)

Novobiocin Aminocumarin

GyrB-

Untereinheit der

DNA-Gyrase

Kompetitiver

Inhibitor der

ATPase-Aktivität

der Gyrase,

verhindert die

Energieversorgu

ng für die

Superspiralisieru

ng.[12][17]

Hauptsächlich

Gram-positiv

Rifampicin Ansamycin
DNA-abhängige

RNA-Polymerase

Bindet an die β-

Untereinheit der

RNA-Polymerase

und hemmt die

Initiation der

Transkription.[18]

[19]

Breit, inkl.

Mykobakterien

Hauptunterschiede:

Ziel: Chinolone zielen auf die katalytische Aktivität der Topoisomerasen

(Spaltung/Wiederverknüpfung), während Novobiocin die für die Gyrase-Aktivität notwendige

ATP-Hydrolyse blockiert. Rifampicin hingegen hemmt nicht die DNA-Replikation direkt,

sondern die Transkription, indem es die RNA-Polymerase blockiert.

Wirkung: Chinolone sind "Topoisomerase-Gifte", die ihre Ziele in zelluläre Toxine

umwandeln. Novobiocin ist ein katalytischer Inhibitor. Rifampicin hemmt die RNA-Synthese.
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Resistenz: Die Resistenzmechanismen sind zielspezifisch. Chinolon-Resistenz entsteht oft

durch Mutationen in den gyrA- oder parC-Genen, während Novobiocin-Resistenz mit

Mutationen im gyrB-Gen assoziiert ist.

Zusammenfassender Workflow zur Verifizierung
Der folgende Workflow fasst den logischen Prozess zur Verifizierung des Wirkmechanismus

eines potenziellen 4-Chinolon-Antibiotikums zusammen.

Workflow zur Verifizierung des Wirkmechanismus

Hypothese:
Neuer Wirkstoff ist ein Chinolon

In-vitro-Enzymassays Untersuchung sekundärer Effekte

Gyrase-Supercoiling-Assay Topo-IV-Dekatenierungs-Assay DNA-Spaltungsassay

Bestimmung der IC₅₀-Werte

Vergleich mit bekannten Antibiotika

Bestätigung des Wirkmechanismus

ROS-Detektionsassay

Click to download full resolution via product page
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Abbildung 3: Allgemeiner Workflow zur Verifizierung des Wirkmechanismus.

Schlussfolgerung
Die Verifizierung des Wirkmechanismus von 4-Chinolon-Antibiotika erfordert einen

mehrstufigen Ansatz, der sich auf die Demonstration der Hemmung ihrer primären Ziele, DNA-

Gyrase und Topoisomerase IV, konzentriert. Die hier vorgestellten detaillierten Protokolle für

Supercoiling-, Dekatenierungs- und Spaltungsassays bilden das Rückgrat dieser Verifizierung.

Darüber hinaus liefert die Untersuchung sekundärer Effekte wie der ROS-Produktion ein

vollständigeres Bild der bakteriziden Aktivität dieser wichtigen Antibiotikaklasse. Durch die

Kombination dieser experimentellen Ansätze können Forscher den Wirkmechanismus neuer

Chinolon-Derivate rigoros validieren und ihre Entwicklung zu wirksamen Therapeutika

vorantreiben.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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